molecular formula C28H33N3O4 B12136524 1-butyl-1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1-butyl-1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12136524
M. Wt: 475.6 g/mol
InChI Key: UNCGWQHKOMCPLE-VHXPQNKSSA-N
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Description

1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrrole precursors, followed by their coupling to form the spirocyclic core. Key steps include:

    Formation of the Indole Precursor: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Formation of the Pyrrole Precursor: This involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Coupling Reaction: The indole and pyrrole precursors are coupled under basic conditions to form the spirocyclic core.

    Functionalization: Introduction of the butyl, dimethylamino, hydroxy, and methylbenzoyl groups through various substitution and addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, base (e.g., NaOH).

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of quaternary ammonium salts.

Scientific Research Applications

1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and functional groups.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their function. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-pyrrole] Derivatives: Compounds with similar spirocyclic structures but different substituents.

    Indole Derivatives: Compounds with the indole core but lacking the spirocyclic structure.

    Pyrrole Derivatives: Compounds with the pyrrole core but lacking the spirocyclic structure.

Uniqueness

1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C28H33N3O4

Molecular Weight

475.6 g/mol

IUPAC Name

(4'E)-1-butyl-1'-[3-(dimethylamino)propyl]-4'-[hydroxy-(4-methylphenyl)methylidene]spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C28H33N3O4/c1-5-6-17-30-22-11-8-7-10-21(22)28(27(30)35)23(24(32)20-14-12-19(2)13-15-20)25(33)26(34)31(28)18-9-16-29(3)4/h7-8,10-15,32H,5-6,9,16-18H2,1-4H3/b24-23-

InChI Key

UNCGWQHKOMCPLE-VHXPQNKSSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)C)\O)/C(=O)C(=O)N3CCCN(C)C

Canonical SMILES

CCCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)C)O)C(=O)C(=O)N3CCCN(C)C

Origin of Product

United States

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